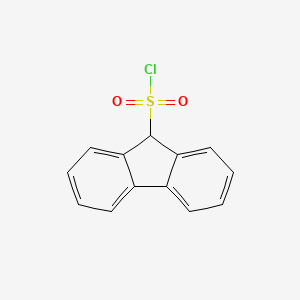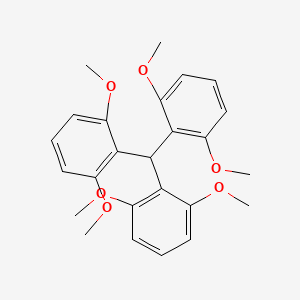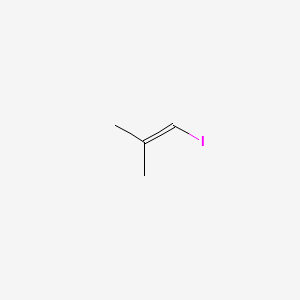
1-Iodo-2-methylprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2-methylprop-1-ene is an organic compound with the molecular formula C₄H₇I It is an iodinated derivative of isobutene, characterized by the presence of an iodine atom attached to the first carbon of the propene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methylprop-1-ene can be synthesized through the iodination of 2-methylpropene. One common method involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_4\text{H}_8 + \text{I}_2 + \text{H}_2\text{O}_2 \rightarrow \text{C}_4\text{H}_7\text{I} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalytic processes. Transition metal catalysts, such as palladium or platinum, can be employed to facilitate the iodination reaction, improving yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-2-methylprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 2-methylpropene.
Addition Reactions: The compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, to form dihalogenated or halogenated products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br₂) or hydrogen bromide (HBr) in inert solvents like dichloromethane.
Major Products:
Substitution: 2-methylprop-1-ol, 2-methylpropionitrile, and 2-methylpropylamine.
Elimination: 2-methylpropene.
Addition: 1,2-dibromo-2-methylpropane and 2-bromo-2-methylpropane.
Applications De Recherche Scientifique
1-Iodo-2-methylprop-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of polymers and advanced materials with unique properties.
Biological Studies: Researchers use this compound to study the effects of iodinated compounds on biological systems
Mécanisme D'action
The mechanism of action of 1-iodo-2-methylprop-1-ene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The presence of the iodine atom enhances the compound’s reactivity by stabilizing the intermediates through inductive and resonance effects .
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-methylprop-1-ene
- 1-Chloro-2-methylprop-1-ene
- 2-Methylpropene
Comparison: 1-Iodo-2-methylprop-1-ene is unique due to the presence of the iodine atom, which imparts higher reactivity compared to its bromo and chloro analogs. The larger atomic size and lower bond dissociation energy of the C-I bond make it more susceptible to nucleophilic substitution and elimination reactions. Additionally, the iodine atom’s ability to stabilize carbocations and radicals enhances the compound’s utility in various synthetic applications .
Propriétés
Numéro CAS |
20687-01-8 |
|---|---|
Formule moléculaire |
C4H7I |
Poids moléculaire |
182 g/mol |
Nom IUPAC |
1-iodo-2-methylprop-1-ene |
InChI |
InChI=1S/C4H7I/c1-4(2)3-5/h3H,1-2H3 |
Clé InChI |
INLKHEAPNAVZAJ-UHFFFAOYSA-N |
SMILES |
CC(=CI)C |
SMILES canonique |
CC(=CI)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


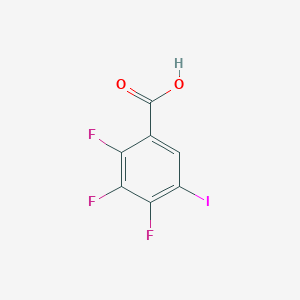
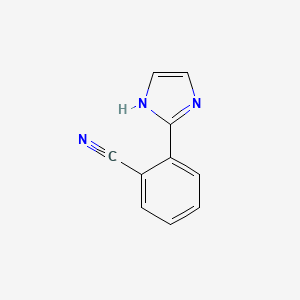
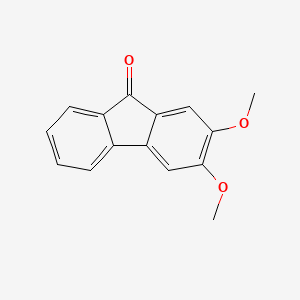
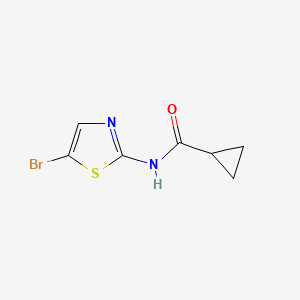
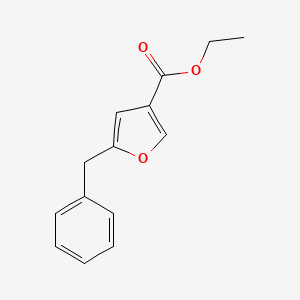
![Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B3049376.png)
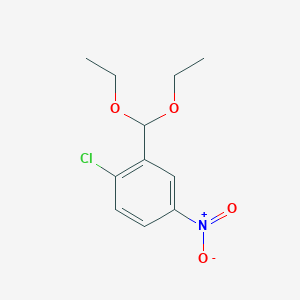
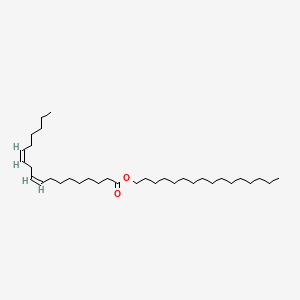

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate](/img/structure/B3049383.png)
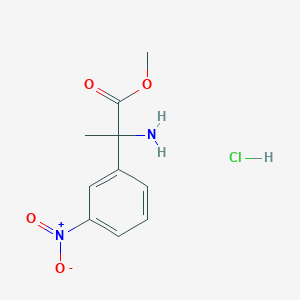
![6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B3049387.png)
